molecular formula C16H16N2O B2650601 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline CAS No. 293737-72-1

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B2650601
CAS No.: 293737-72-1
M. Wt: 252.317
InChI Key: SWMXSGJNMHPTRL-UHFFFAOYSA-N
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Description

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a chemical compound with a complex structure that includes a benzoxazole ring substituted with dimethyl groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic conditions to form the benzoxazole ring. Subsequent substitution reactions introduce the dimethyl groups and the aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methoxyaniline
  • 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine

Uniqueness

Compared to similar compounds, 5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-9-6-11(3)15-14(7-9)18-16(19-15)12-5-4-10(2)13(17)8-12/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMXSGJNMHPTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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